Cas no 59816-83-0 (Benzenamine, 4-methyl-2-(2-propenyl)-)
59816-83-0 structure
Product Name:Benzenamine, 4-methyl-2-(2-propenyl)-
CAS No:59816-83-0
MF:C10H13N
MW:147.216922521591
CID:1617236
PubChem ID:11137310
Update Time:2025-04-21
Benzenamine, 4-methyl-2-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-methyl-2-(2-propenyl)-
- 2-allyl-4-methylbenzenamine
- 4-METHYL-2-(PROP-2-EN-1-YL)ANILINE
- 59816-83-0
- AKOS006340270
- SCHEMBL721350
-
- Inchi: 1S/C10H13N/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7H,1,4,11H2,2H3
- InChI Key: KGWQVMQYRRNQKJ-UHFFFAOYSA-N
- SMILES: NC1C=CC(C)=CC=1CC=C
Computed Properties
- Exact Mass: 147.10489
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
Benzenamine, 4-methyl-2-(2-propenyl)- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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